molecular formula C16H24N2O3S B4724291 N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No. B4724291
M. Wt: 324.4 g/mol
InChI Key: XOEXQCMXGRYZQE-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as EPTC, is a herbicide that belongs to the family of thiocarbamates. It is commonly used for weed control in various crops, including corn, soybean, and wheat. The chemical structure of EPTC consists of a piperidine ring, a thienylcarbonyl group, and an ethoxypropyl side chain.

Mechanism of Action

N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide acts by inhibiting the germination and growth of weed seeds. It works by inhibiting the synthesis of lipids and proteins, which are essential for the growth and development of plants. N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide also disrupts the function of the chloroplasts, leading to a decrease in photosynthesis and eventually the death of the plant.
Biochemical and Physiological Effects
N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants, such as alfalfa and clover. N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide can also have negative effects on soil microorganisms, leading to a decrease in soil fertility.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a commonly used herbicide in laboratory experiments due to its effectiveness and relatively low cost. However, its use can be limited by its potential toxicity to non-target organisms and its negative effects on soil fertility. It is important to use N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in a controlled manner and to follow proper safety protocols when handling the chemical.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the development of new formulations of N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide on soil fertility and the environment. Additionally, the potential use of N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide as an insecticide and fungicide warrants further investigation. Overall, there is still much to learn about the properties and potential applications of N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in the field of agriculture and beyond.

Scientific Research Applications

N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including crabgrass, foxtail, and pigweed. N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is commonly used in combination with other herbicides to increase the spectrum of weed control. In addition to its use as a herbicide, N-(3-ethoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been studied for its potential as an insecticide and fungicide.

properties

IUPAC Name

N-(3-ethoxypropyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-2-21-11-4-8-17-15(19)13-6-9-18(10-7-13)16(20)14-5-3-12-22-14/h3,5,12-13H,2,4,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEXQCMXGRYZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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